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molecular formula C9H9F2NO B8703822 2-Cyclopropyl-3-(difluoromethoxy)pyridine

2-Cyclopropyl-3-(difluoromethoxy)pyridine

Cat. No. B8703822
M. Wt: 185.17 g/mol
InChI Key: YTGOZZCAFDITEN-UHFFFAOYSA-N
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Patent
US08592629B2

Procedure details

Prepared according to Preparation 48 using 3-difluoromethoxy-2-bromopyridine (Preparation 217) and cyclopropylboronic acid. The reaction was heated to 95° C. for 18 hours before cooling to room temperature and filtering through arbocel. The filtrate was concentrated in vacuo and purified using silica gel column chromatography eluting with ethylacetate:heptane 1:5 to furnish the title compound as a colourless oil (273 mg, 58%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:11])[O:3][C:4]1[C:5](Br)=[N:6][CH:7]=[CH:8][CH:9]=1.[CH:12]1(B(O)O)[CH2:14][CH2:13]1>>[F:1][CH:2]([F:11])[O:3][C:4]1[C:5]([CH:12]2[CH2:14][CH2:13]2)=[N:6][CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC=1C(=NC=CC1)Br)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)B(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
TEMPERATURE
Type
TEMPERATURE
Details
before cooling to room temperature
FILTRATION
Type
FILTRATION
Details
filtering through arbocel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
eluting with ethylacetate:heptane 1:5

Outcomes

Product
Name
Type
product
Smiles
FC(OC=1C(=NC=CC1)C1CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 273 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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